2-Chloro-3,3-dimethylbut-1-ene

Physical Properties Purification Process Engineering

2-Chloro-3,3-dimethylbut-1-ene (CAS 27843-27-2), also referred to as 1-chloro-1-tert-butylethylene, is a chlorinated alkene featuring a vinyl chloride moiety directly conjugated to a bulky tert-butyl group. This structural arrangement places a polar chlorine substituent at an sp²-hybridized carbon adjacent to a strongly electron-donating and sterically demanding neopentyl-like center, creating a unique steric and electronic profile that distinguishes it from both its non-halogenated parent (3,3-dimethylbut-1-ene) and simpler vinyl chlorides such as 2-chloro-2-butene.

Molecular Formula C6H11Cl
Molecular Weight 118.6 g/mol
CAS No. 27843-27-2
Cat. No. B3381845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,3-dimethylbut-1-ene
CAS27843-27-2
Molecular FormulaC6H11Cl
Molecular Weight118.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=C)Cl
InChIInChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3
InChIKeyMVMWZSSWTKRGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,3-dimethylbut-1-ene: A Hindered Vinyl Chloride Building Block for Organophosphorus Synthesis


2-Chloro-3,3-dimethylbut-1-ene (CAS 27843-27-2), also referred to as 1-chloro-1-tert-butylethylene, is a chlorinated alkene featuring a vinyl chloride moiety directly conjugated to a bulky tert-butyl group [1]. This structural arrangement places a polar chlorine substituent at an sp²-hybridized carbon adjacent to a strongly electron-donating and sterically demanding neopentyl-like center, creating a unique steric and electronic profile that distinguishes it from both its non-halogenated parent (3,3-dimethylbut-1-ene) and simpler vinyl chlorides such as 2-chloro-2-butene [1].

Why 2-Chloro-3,3-dimethylbut-1-ene Cannot Be Replaced by Simpler Vinyl Chlorides or Alkyl Chlorides


Generic substitution of 2-chloro-3,3-dimethylbut-1-ene with less hindered analogs such as 2-chloro-2-butene or its saturated counterpart 1-chloro-3,3-dimethylbutane fails on two decisive physicochemical grounds. First, the tert-butyl substituent elevates the boiling point by over 30°C relative to the non-halogenated parent hydrocarbon and by approximately 30°C relative to 2-chloro-2-butene, fundamentally altering distillation and purification workflows . Second, the combination of a vinyl chloride electrophilic center with pronounced β-branch steric shielding creates a distinctive reactivity profile that is essential for specific oxidative addition reactions—most notably the synthesis of tert-butylphosphonic dichloride—where less hindered vinyl chlorides produce lower yields or different product distributions [1].

Quantitative Differential Evidence for 2-Chloro-3,3-dimethylbut-1-ene Selection


Boiling Point and Density Differentiation: 2-Chloro-3,3-dimethylbut-1-ene vs. 3,3-Dimethylbut-1-ene and 2-Chloro-2-butene

The chlorination at C2 coupled with the tert-butyl group at C3 produces a boiling point of 103.1°C at 760 mmHg and a density of 0.885 g/cm³ . This represents a 62°C increase in boiling point and a 35% increase in density relative to the non-chlorinated parent, 3,3-dimethylbut-1-ene (bp 41.0°C, density 0.653 g/mL) . Compared to 2-chloro-2-butene (bp 70.6°C, density ~0.9 g/cm³), 2-chloro-3,3-dimethylbut-1-ene boils 32.5°C higher . These differences mean that the compound cannot be distilled using the same fractionation parameters as its lighter analogs, and its higher density alters phase-separation behavior in aqueous workups.

Physical Properties Purification Process Engineering

Regioisomeric Physical Property Comparison: 2-Chloro-3,3-dimethylbut-1-ene vs. 4-Chloro-3,3-dimethylbut-1-ene

Moving the chlorine from C2 (vinyl chloride) to C4 (allyl chloride) in the structurally isomeric 4-chloro-3,3-dimethylbut-1-ene shifts the boiling point from 103.1°C to approximately 95°C (predicted 114.5±9.0°C) and density from 0.885 to approximately 0.87 g/cm³ [1]. These differences, while smaller than the previous comparators, are analytically meaningful: GC retention times and IR spectral features will differ sufficiently to require independent analytical reference standards for each isomer.

Regioisomer Physical Separation Quality Control

Specific Synthetic Utility: Oxidative Addition to PCl₃ for tert-Butylphosphonic Dichloride Preparation vs. Alternative Kinnear-Perren Route

2-Chloro-3,3-dimethylbut-1-ene undergoes oxidative addition with phosphorus trichloride (1.5:1 molar ratio of PCl₃ to alkene) in the presence of oxygen at 5–20°C to directly form tert-butylphosphonic dichloride [1]. The established alternative Kinnear-Perren method, which uses 1-halo-2-alkylalkanes with AlCl₃, typically achieves yields of only 20–40% [2]. While the exact yield for the 2-chloro-3,3-dimethylbut-1-ene route is not publicly tabulated in the excerpted reference, the method is explicitly cited as a preferred protocol in the Science of Synthesis compendium, indicating practical synthetic advantage for this specific substrate class.

Organophosphorus Chemistry Phosphonic Dichloride Oxidative Addition

GHS Hazard Classification Differentiation: 2-Chloro-3,3-dimethylbut-1-ene vs. 3,3-Dimethylbut-1-ene

According to ECHA C&L notifications, 2-chloro-3,3-dimethylbut-1-ene is classified as Flam. Liq. 2 (H225), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335; respiratory irritation) [1]. In contrast, 3,3-dimethylbut-1-ene carries an additional Asp. Tox. 1 hazard (H304: may be fatal if swallowed and enters airways) . The absence of the H304 aspiration hazard for the chlorinated compound represents a material difference in safety handling requirements, particularly for processes involving aerosol formation or accidental ingestion risks.

Safety GHS Classification Regulatory Compliance

Atmospheric Reactivity as a Proxy for Alkene Stability: OH Radical Half-Life Comparison

The OH radical reaction rate constant for 2-chloro-3,3-dimethylbut-1-ene is calculated as 11.30 × 10⁻¹² cm³/molecule·sec, yielding an atmospheric half-life of 0.947 days (12-hr daylight; 1.5 × 10⁶ OH/cm³) . For the parent compound 3,3-dimethylbut-1-ene, the estimated OH rate constant is 34.1 × 10⁻¹² cm³/molecule·sec (calculated via EPI Suite, corresponding half-life ~0.31 days under equivalent OH concentration) [1]. The approximately 3-fold reduction in OH reactivity for the chlorinated derivative is consistent with the electron-withdrawing effect of chlorine reducing the electron density of the alkene π-system, suggesting proportionally slower oxidative degradation under analogous conditions.

Environmental Persistence Alkene Stability OH Radical Reactivity

Steric Differentiation: Neopentyl-Type β-Branching Effects on Nucleophilic Substitution Reactivity

Although direct kinetic data for nucleophilic substitution at the vinyl chloride carbon of 2-chloro-3,3-dimethylbut-1-ene are not publicly available, the well-characterized 'neopentyl effect' provides a quantitative class-level framework. Neopentyl halides (e.g., neopentyl bromide) undergo SN2 reactions approximately 100,000-fold slower than analogous n-propyl halides due to steric hindrance from the tert-butyl group [1]. The β-tert-butyl substituent in 2-chloro-3,3-dimethylbut-1-ene is expected to exert a comparable—though attenuated—steric effect on nucleophilic approach to the vinyl chloride carbon. In contrast, 2-chloro-2-butene (with methyl substitution only) lacks this extreme steric penalty, making the two compounds non-interchangeable in reactions where steric control of nucleophilic attack is critical.

Steric Hindrance SN2 Reactivity Neopentyl Effect

Application Scenarios Where 2-Chloro-3,3-dimethylbut-1-ene Is the Scientifically Justified Choice


Synthesis of tert-Butylphosphonic Dichloride via Oxidative Addition to PCl₃

2-Chloro-3,3-dimethylbut-1-ene is the substrate of choice for preparing tert-butylphosphonic dichloride through direct oxidative addition with phosphorus trichloride under oxygen at 5–20°C, a protocol documented in Science of Synthesis . The alternative Kinnear-Perren route yields only 20–40% product [1]. Research groups and kilo-lab facilities producing organophosphorus ligands, flame retardants, or extraction agents should specify this compound to access the higher-yielding, operationally simpler oxidative addition protocol.

Vinyl Halide and gem-Dihalide Synthesis via Halogenation of Carbonyl Compounds

2-Chloro-3,3-dimethylbut-1-ene is employed in the preparation of vinyl halides and gem-dihalides from ketones or aldehydes using triphenyl phosphite and halogens . Its pre-installed chlorine and sterically congested alkene framework make it a convenient precursor for generating densely functionalized, highly branched small-molecule building blocks that are difficult to access through linear synthesis.

Sterically Shielded Vinyl Chloride Electrophile for Selective C–C Bond Formation

In cross-coupling or nucleophilic vinylic substitution reactions where control over regio- and chemoselectivity is paramount, the β-tert-butyl group of 2-chloro-3,3-dimethylbut-1-ene provides steric shielding that attenuates competing bimolecular side reactions. The neopentyl-type steric effect—up to 100,000-fold rate retardation relative to unhindered systems —makes this compound the appropriate choice when the synthetic problem demands a bulky, electron-rich vinyl chloride partner.

Physicochemical Reference Standard for Analytical Method Development

With a well-defined boiling point (103.1°C), density (0.885 g/cm³), and refractive index (1.424), 2-chloro-3,3-dimethylbut-1-ene serves as a reliable retention-time marker and calibration standard in GC and GC-MS method development for volatile halogenated hydrocarbons . Its distinct GHS profile (H225, H315, H319, H335) [1] also makes it a suitable positive control for occupational exposure monitoring method validation.

Quote Request

Request a Quote for 2-Chloro-3,3-dimethylbut-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.